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molecular formula C17H17NO5 B1645789 3,4-Diethoxycarbonyl-6-phenyl-2-pyridone

3,4-Diethoxycarbonyl-6-phenyl-2-pyridone

Cat. No. B1645789
M. Wt: 315.32 g/mol
InChI Key: XCBDFQUEXZKNON-UHFFFAOYSA-N
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Patent
US05420275

Procedure details

In a mixture of 90 ml of 2% hydrochloric acid and 60 ml of dioxane was dissolved 3.50 g (10 mmol) of 2-amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride. A solution of 0.83 g (1.2 eq.) of sodium nitrite dissolved in 3 ml of water was added dropwise thereto. The mixture was stirred at room temperature for 4 hours and left standing overnight. The solvent was distilled off. The resulting crystals were collected by filtration with water. The crystals were recrystallized from ethanol, to give pale yellow prisms.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=[C:5]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:4]=1.N([O-])=[O:26].[Na+]>Cl.O1CCOCC1.O>[CH2:12]([O:11][C:9]([C:8]1[C:3](=[O:26])[NH:4][C:5]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:6][C:7]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:10])[CH3:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
Cl.NC1=NC(=CC(=C1C(=O)OCC)C(=O)OCC)C1=CC=CC=C1
Step Two
Name
Quantity
0.83 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration with water
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give pale yellow prisms

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OC(=O)C=1C(NC(=CC1C(=O)OCC)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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